
2-Pyrimidin-2-ylisoindolin-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrimidin-2-ylisoindolin-1-imine is a chemical compound with the molecular formula C12H10N4. It is known for its applications in various fields of scientific research, particularly in proteomics. The compound is often used in research settings and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidin-2-ylisoindolin-1-imine involves the reaction of pyrimidine derivatives with isoindoline derivatives. One common method includes the use of a ZnCl2-catalyzed three-component coupling reaction, which allows the synthesis of various substituted pyrimidine derivatives in a single step . This method involves the use of functionalized enamines, triethyl orthoformate, and ammonium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the aforementioned synthetic routes. The production process involves strict control of reaction conditions to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrimidin-2-ylisoindolin-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Pyrimidin-2-ylisoindolin-1-imine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Although not intended for therapeutic use, it is used in research to understand the biochemical pathways and potential therapeutic targets.
Industry: The compound finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Pyrimidin-2-ylisoindolin-1-imine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-Pyrimidin-2-ylisoindolin-1-imine include:
- Pyrimidine derivatives
- Isoindoline derivatives
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which allows it to interact with specific molecular targets in a distinct manner. This uniqueness makes it a valuable tool in scientific research, particularly in the fields of chemistry and biology .
Eigenschaften
CAS-Nummer |
731003-91-1 |
|---|---|
Molekularformel |
C12H10N4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-pyrimidin-2-yl-3H-isoindol-1-imine |
InChI |
InChI=1S/C12H10N4/c13-11-10-5-2-1-4-9(10)8-16(11)12-14-6-3-7-15-12/h1-7,13H,8H2 |
InChI-Schlüssel |
HTTYAYZETLQAPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=N)N1C3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13327863.png)
![2-(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B13327865.png)
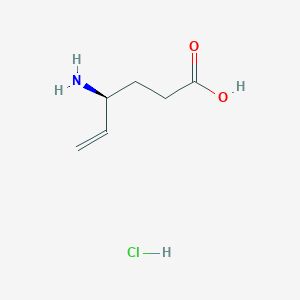
![2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one](/img/structure/B13327872.png)
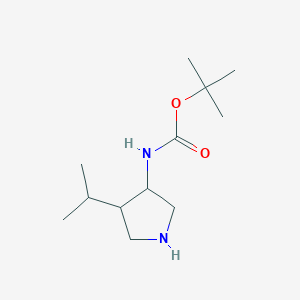
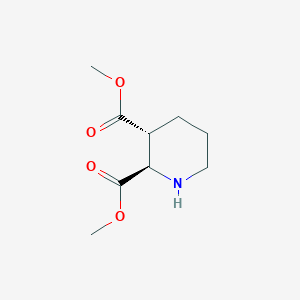
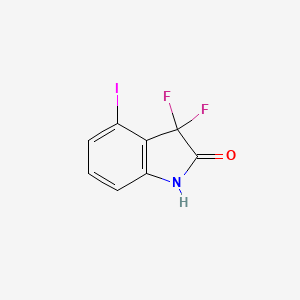
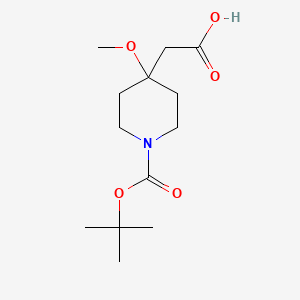
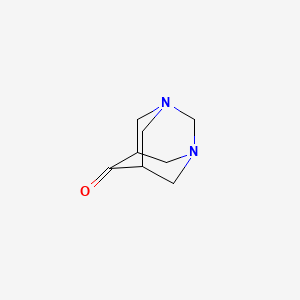
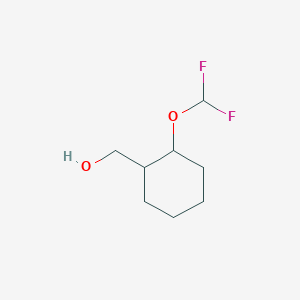
![1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine](/img/structure/B13327925.png)
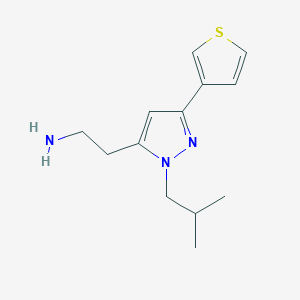
![tert-Butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13327930.png)
![8-Fluoro-1-azaspiro[4.5]decane](/img/structure/B13327933.png)
